REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[OH:12])=O)=[CH:5][CH:4]=1.[C:19]1(=O)[O:24][C:22](=[O:23])[CH2:21][CH2:20]1.C([N:28](CC)CC)C.C([O-])(=O)C.[NH4+]>C(O)(=O)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:28]=[C:19]([CH2:20][CH2:21][C:22]([OH:24])=[O:23])[O:12][C:11]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solvent
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
DISTILLATION
|
Details
|
were distilled
|
Type
|
ADDITION
|
Details
|
Acetic acid (30 ml) was added
|
Type
|
DISTILLATION
|
Details
|
30 ml of solvent were distilled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured into 600 ml of ice water
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
triturated twice with ice water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 50% aqueous methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1N=C(OC1C1=CC=CC=C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |